

Comparative Benchmarking of Synthetic Protocols for Alectinib Precursors

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Compound of Interest

Compound Name: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

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Alectinib, a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor, is a critical therapeutic agent for ALK-positive non-small cell lung cancer (NSCLC). The efficiency of its synthesis, particularly of its key precursors, is paramount for pharmaceutical development and manufacturing. This guide provides an objective comparison of various synthetic protocols for two pivotal alectinib precursors: 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid and tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from published literature, offering a clear comparison of different synthetic methodologies.

Table 1: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Protocol Reference	Starting Material	Key Reagents & Solvents	Reaction Conditions	Yield (%)	Purity (%)	Noteworthy Aspects
Method 1	2-(4-Ethylphenyl)-2-methylpropanoic acid	N-Iodosuccinimide (NIS), Sulfuric Acid, Acetic Acid	Room Temperature, 2 hours	High (implied)	>98%	A direct and efficient one-step iodination process. [1] [2]
Method 2	2-(4-Vinylphenyl)-2-methylpropanoic acid	Palladium on Carbon (Pd/C), Hydrogen, followed by NIS, Sulfuric Acid, Acetic Acid	Two steps: reduction followed by iodination	Not explicitly stated	Not specified	A two-step process involving reduction of a vinyl group prior to iodination. [2]

Table 2: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Protocol Reference	Starting Materials	Key Reagents & Solvents	Reaction Conditions	Yield (%)	Purity (%)	Noteworthy Aspects
Method A	tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-fluoro-3-nitrobenzotrile	NaOH, Na ₂ S ₂ O ₄ , HCl, THF, TBME	Multistep, one-pot reaction at 0-30°C	73.3%	>99.5%	A scalable and high-purity process.[3]
Method B	2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonate, 4-fluoro-3-nitrobenzotrile	TEA, MgCl ₂ , Na ₂ CO ₃ , Sodium hydrosulfite, HCl/NaOH, THF, DMF	Multi-step synthesis	Not explicitly stated	Not specified	A convergent approach involving the formation of the β -keto ester in situ.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (Method 1)

Materials:

- 2-(4-Ethylphenyl)-2-methylpropanoic acid
- N-Iodosuccinimide (NIS)
- Concentrated sulfuric acid
- Acetic acid

Procedure:

- In a suitable reaction vessel, dissolve 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid.
- To this solution, add N-Iodosuccinimide.
- Carefully add concentrated sulfuric acid to the reaction mixture while maintaining an appropriate temperature.
- Stir the mixture at room temperature for approximately 2 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, quench the reaction by pouring the mixture into water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography to obtain pure 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.^[2]

Protocol 2: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (Method A)

Materials:

- tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
- 4-fluoro-3-nitrobenzonitrile
- 8 M Sodium hydroxide (NaOH) solution
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- 4 M Hydrochloric acid (HCl) solution
- Tetrahydrofuran (THF)
- tert-Butyl methyl ether (TBME)
- Ethanol

Procedure:

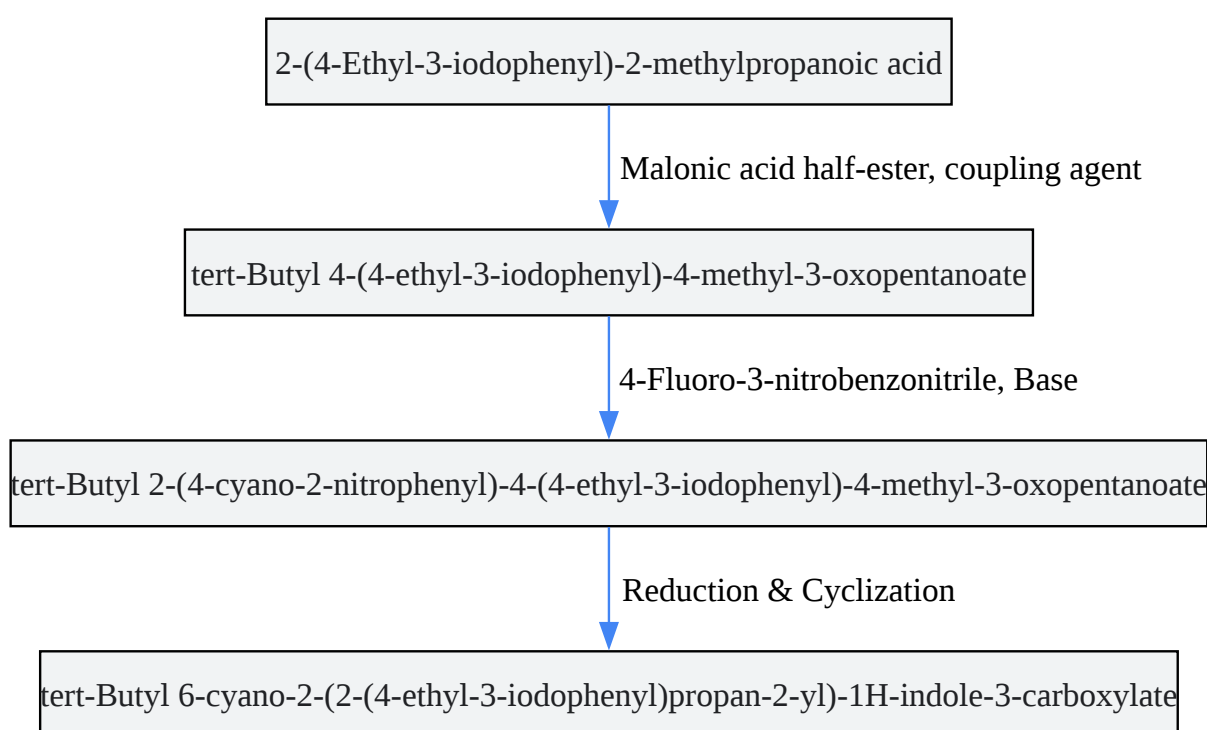
- Charge a reactor with tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitrile in THF.
- Cool the reaction mixture to 0-10°C and add the 8 M aqueous NaOH solution. Stir for 4 hours at this temperature.
- Perform an aqueous workup, then add water and sodium dithionite to the organic phase and stir for 4 hours at 20-30°C to effect the reduction of the nitro group.
- Separate the aqueous layer. Dilute the organic layer with TBME and add 4 M aqueous HCl to induce cyclization. Stir for 1 hour at 20-30°C.
- After another aqueous workup, concentrate the organic phase and perform a solvent exchange to ethanol.
- Crystallize the product from an ethanol/water mixture.

- Filter the resulting solid, wash with a cold ethanol/water mixture, and dry under vacuum to yield the final product.[3]

Mandatory Visualizations

Synthetic Pathway to a Key Alectinib Precursor

The following diagram illustrates a common synthetic route for the formation of the indole core of alectinib.

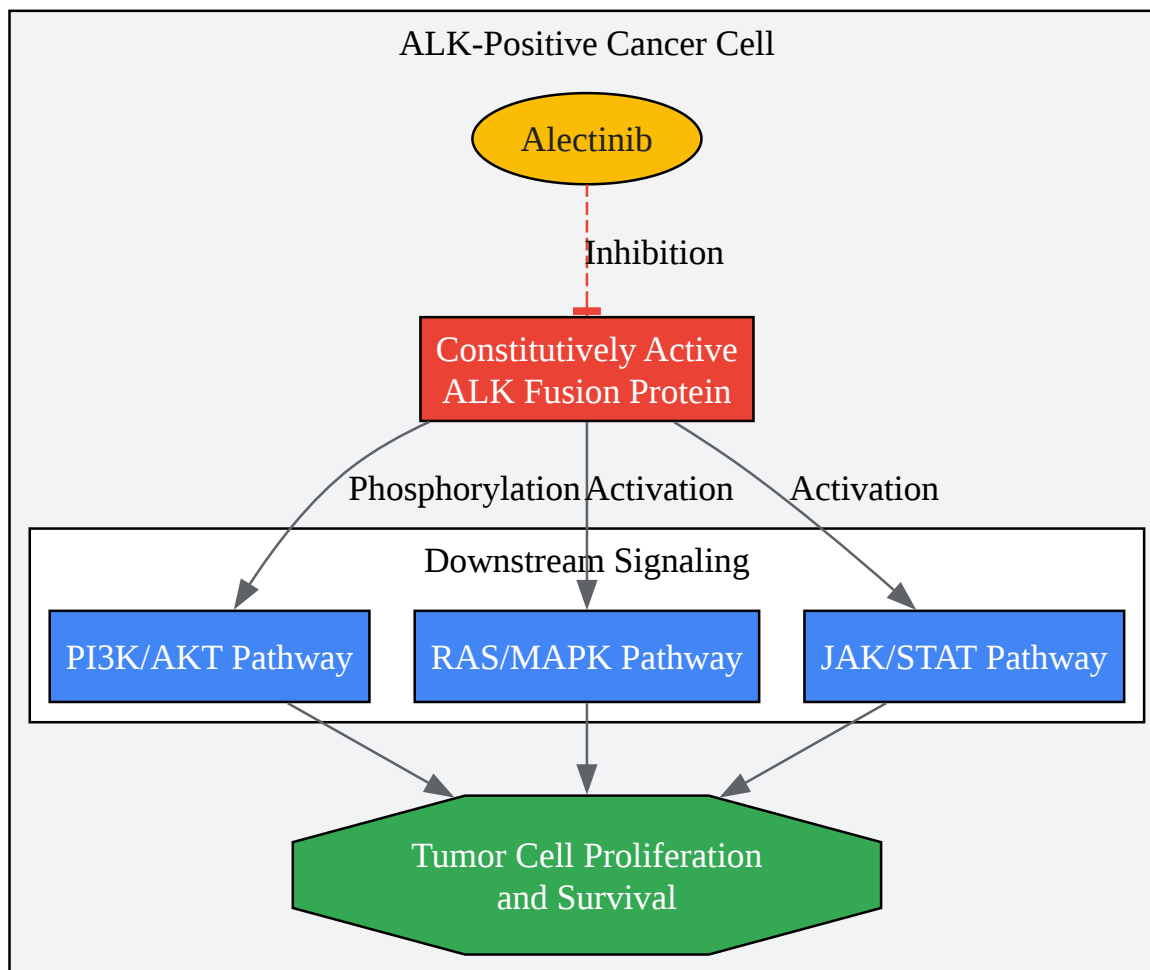


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Caption: A generalized synthetic route to a key indole precursor of alectinib.

Alectinib's Mechanism of Action: The ALK Signaling Pathway

Alectinib exerts its therapeutic effect by targeting and inhibiting the ALK signaling cascade, which is aberrantly activated in certain cancer cells.



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Caption: Alectinib blocks downstream signaling by inhibiting the ALK fusion protein.

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